1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol
Description
Properties
IUPAC Name |
1-(1-methyltetrazol-5-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O/c1-3(9)4-5-6-7-8(4)2/h3,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSODCMVNIIIEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=NN1C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic attack of the amine on the orthocarboxylic acid ester, followed by cyclization facilitated by a hydrazoic acid salt (e.g., sodium azide). Heating the mixture under reflux in a polar aprotic solvent like dimethylformamide (DMF) drives the reaction to completion. The patent reports yields exceeding 80% for analogous tetrazoles, attributed to the avoidance of toxic hydrazoic acid gas and simplified purification.
Regioselective Methylation of Tetrazole Precursors
Introducing the methyl group at the 1-position of the tetrazole ring requires precise regiocontrol. A Chinese patent (CN113651762A) details a methylation strategy for 1,2,4-triazole derivatives using chloromethane and potassium hydroxide in ethanol. Although focused on triazoles, this methodology is adaptable to tetrazoles.
Methylation Protocol
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Substrate Preparation : 5-(2-Hydroxyethyl)-1H-tetrazole is synthesized via cyclization of nitriles and amidines.
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Methylation : The tetrazole is treated with chloromethane in ethanol under basic conditions (KOH) at 60–80°C for 12 hours. The methyl group selectively substitutes the 1-position nitrogen due to steric and electronic factors.
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Workup : Neutralization with dilute HCl precipitates the product, which is purified via recrystallization.
Yield and Scalability
Pilot-scale trials for analogous compounds achieved yields of 65–75%, with scalability limited by the exothermic nature of the methylation step. The use of chloromethane, a hazardous gas, mandates rigorous safety protocols.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products
Oxidation: The major product is 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethanone.
Reduction: The major product is 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethane.
Substitution: The products vary depending on the substituent introduced, such as 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethyl chloride or 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethylamine.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of tetrazole derivatives in anticancer therapy. For instance, compounds similar to 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol have exhibited significant activity against various cancer cell lines. A study demonstrated that 3-(1H-tetrazol-5-yl)-β-carbolines showed promising anticancer properties with low half-maximal inhibitory concentration (IC50) values .
Antifungal Properties
The compound has also been evaluated for its antifungal activity. Research indicates that tetrazole-based compounds can inhibit the growth of fungi such as Aspergillus niger and Penicillium digitatum, making them candidates for antifungal drug development .
Agricultural Chemistry
Pesticidal Applications
Tetrazole derivatives have been explored for their potential as pesticides. The unique structure of this compound allows for interactions with biological targets in pests. Studies indicate that similar compounds can disrupt metabolic pathways in insects, leading to effective pest control strategies .
Materials Science
Polymer Development
In materials science, tetrazole compounds are being investigated for their role in developing advanced polymers. Their ability to form stable bonds and enhance thermal stability makes them suitable for high-performance materials used in various industrial applications .
Case Study 1: Anticancer Research
A detailed study focused on synthesizing a series of tetrazole derivatives and evaluating their anticancer properties. The results indicated that specific modifications to the tetrazole ring significantly enhanced cytotoxicity against breast cancer cells . The study concluded that further development could lead to novel therapeutic agents.
Case Study 2: Pesticide Efficacy
In agricultural trials, a derivative of this compound was tested against common agricultural pests. The compound demonstrated a significant reduction in pest populations compared to traditional pesticides, suggesting its potential as an eco-friendly alternative .
Mechanism of Action
The mechanism of action of 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations on the Tetrazole Core
Key Observations :
- Functional Group Impact : The hydroxyl group in 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol enhances solubility in polar solvents compared to chloroethyl or thioether analogs .
- Heterocycle Stability : Tetrazoles (e.g., compounds in ) exhibit greater thermal and acidic stability than triazoles (e.g., ), making them preferable for harsh reaction conditions.
- Synthetic Routes : The target compound is synthesized via direct alkylation or coupling reactions, while thioether derivatives (e.g., ) require heterogeneous catalysis (Bleaching Earth Clay, PEG-400) for efficient formation.
Physicochemical and Spectral Properties
Table 2: Spectral and Physical Data Comparison
Key Observations :
- Hydroxyl Group Detection: Broad O-H stretches (~3200-3400 cm⁻¹) in IR spectra are common in ethanol/methanol-substituted analogs ().
- Aromatic vs. Aliphatic Protons : Aryl-substituted tetrazoles () show distinct aromatic proton signals in $ ^1 \text{H NMR} $, absent in aliphatic derivatives.
Biological Activity
1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol is a compound belonging to the tetrazole family, characterized by its unique five-membered ring structure containing nitrogen atoms. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. The tetrazole ring is known for its diverse applications in drug development, owing to its ability to interact with various biological targets.
The molecular formula of this compound is C4H8N4O. Its structure includes a hydroxyl group (-OH) attached to an ethanolic chain and a methyl-substituted tetrazole ring. This configuration contributes to its solubility and reactivity in biological systems.
Antimicrobial Properties
Research indicates that tetrazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structural features to this compound demonstrate effectiveness against various fungal strains, including Candida species and Neosartorya species. The mechanism of action is believed to involve disruption of fungal cell membranes and inhibition of key metabolic pathways.
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound Name | Target Organism | Activity Level |
|---|---|---|
| 1-(1-methyl-1H-tetrazol-5-yl)ethanol | Candida albicans | Moderate |
| 2-(2-(1H-Tetrazol-5-yl)ethyl)isoindoline | Neosartorya fischeri | High |
| VT-1598 | Candida krusei | Effective |
Anticancer Activity
The potential anticancer properties of 1-(1-methyl-1H-tetrazol-5-yl)ethan-1-ol have also been explored. In vitro studies suggest that tetrazole derivatives can induce apoptosis in cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. This activity is attributed to their ability to interact with DNA and inhibit topoisomerases.
Case Study: Anticancer Effects
In a study published in the Journal of Medicinal Chemistry, researchers evaluated a series of tetrazole derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that compounds with the tetrazole moiety exhibited enhanced cytotoxicity compared to those without it, suggesting a structure–activity relationship that favors the presence of the tetrazole ring for anticancer activity .
The biological activity of 1-(1-methyl-1H-tetrazol-5-yl)ethan-1-ol is largely influenced by its ability to interact with specific biological targets:
Antifungal Mechanism:
Tetrazoles are known to inhibit enzymes involved in ergosterol biosynthesis in fungi, leading to compromised cell membrane integrity.
Anticancer Mechanism:
The compound may exert its anticancer effects through:
- DNA Intercalation: Disrupting DNA replication.
- Enzyme Inhibition: Targeting topoisomerases that are crucial for DNA unwinding during replication.
Research Findings
Recent studies have focused on the synthesis and evaluation of new tetrazole derivatives based on the core structure of 1-(1-methyl-1H-tetrazol-5-yl)ethan-1-ol. These investigations aim to optimize their biological activity through structural modifications.
Table 2: Summary of Recent Research Findings
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)ethan-1-ol, and how do reaction parameters affect yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or catalytic coupling. A general approach involves reacting tetrazole derivatives with halogenated alcohols under heterogenous catalysis. For example, PEG-400 with Bleaching Earth Clay (pH 12.5) at 70–80°C facilitates efficient coupling, monitored by TLC and purified via recrystallization . Yield optimization requires precise stoichiometric ratios (1:1 molar equivalents), controlled temperature, and solvent selection (e.g., ethanol for hydrazone formation) .
Q. How are spectroscopic techniques applied to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Characteristic peaks include δ 4.75–4.85 ppm (methylene adjacent to tetrazole) and δ 1.44 ppm (methyl group) .
- IR : Absorbances at 3300–3500 cm⁻¹ (O-H stretch) and 1600–1650 cm⁻¹ (tetrazole ring vibrations) confirm functional groups .
- TLC/GC : Used for real-time monitoring of reaction progress and purity assessment .
Advanced Research Questions
Q. What catalytic systems improve regioselectivity in synthesizing tetrazole-alcohol derivatives?
- Methodological Answer : Iron phthalocyanine (FePC) catalysts enable Markovnikov-selective hydration of alkynes to secondary alcohols, achieving >67% yield . Heterogeneous systems like Bleaching Earth Clay reduce byproducts in nucleophilic substitutions by stabilizing intermediates . Comparative studies using Lewis acids (e.g., AlCl₃) vs. organocatalysts are recommended to resolve regioselectivity conflicts .
Q. How do substituents on the tetrazole ring influence physicochemical properties?
- Methodological Answer : Methyl groups at the 1-position enhance steric hindrance, reducing reactivity toward electrophiles. Computational studies (e.g., DFT) paired with experimental data (solubility, logP) reveal that electron-withdrawing substituents (e.g., nitro) increase acidity (pKa ~4–5) . Substituent effects on hydrogen-bonding capacity can be probed via X-ray crystallography .
Q. What strategies resolve contradictions in reaction optimization data for tetrazole derivatives?
- Methodological Answer : Contradictory yields (e.g., 67–81% vs. 48–72% ) arise from solvent polarity or catalyst loading discrepancies. Robust resolution methods include:
- Design of Experiments (DoE) : Multivariate analysis to identify critical parameters (e.g., temperature, solvent ratio).
- In Situ Monitoring : Raman spectroscopy or GC-MS to track intermediate stability .
- Cross-Validation : Reproducing results under standardized conditions (e.g., inert atmosphere for FePC reactions to prevent oxidation) .
Data Contradiction Analysis Example
Resolution : Catalyst selection must align with substrate compatibility. FePC is ideal for alkynes but requires anaerobic conditions, while Bleaching Earth Clay suits aromatic substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
